molecular formula C18H17NO2S B2916813 Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396868-98-6

Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No. B2916813
CAS RN: 1396868-98-6
M. Wt: 311.4
InChI Key: LWNHWOQVTFVQLW-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of similar compounds often involves complex procedures. For example, a compound with a similar structure was synthesized using a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The structure of similar compounds has been confirmed by IR, 1H and 13C-NMR, MS spectra and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites. For example, benzofuran compounds have been shown to undergo reactions such as free radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have been shown to be highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    Innovative synthetic approaches have been developed for compounds related to Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone, emphasizing the efficiency and yield of these processes. For instance, Luo and Naguib (2012) described a selective synthesis process for a structurally similar compound, highlighting a nine-step process involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction, aiming for optimization in the field of CB2 receptor agonists (Z. Luo & M. Naguib, 2012).

  • Structural Studies

    Karthik et al. (2021) focused on the thermal, optical, etching, and structural studies, along with theoretical calculations of a derivative, showcasing its synthesis via substitution reactions and the confirmation of its structure through various spectroscopic techniques and X-ray diffraction studies. The crystal structure's stability and molecular interactions were also explored (C. S. Karthik et al., 2021).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity

    Research into the antimicrobial properties of Benzofuran derivatives has yielded promising results. For example, a study on novel benzofuran derivatives demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (M. Koca et al., 2005).

  • Antioxidant Activity

    Compounds related to this compound have also been evaluated for their antioxidant capabilities. A study by Ali et al. (2020) synthesized and characterized a series of benzofuran-2-yl(phenyl)methanones for their α-amylase inhibitory and radical scavenging activities, highlighting the potential for applications in managing oxidative stress-related conditions (I. Ali et al., 2020).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Therefore, “Benzofuran-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone” and similar compounds could be potential targets for future research and drug development.

properties

IUPAC Name

1-benzofuran-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(16-12-14-4-1-2-5-15(14)21-16)19-9-7-13(8-10-19)17-6-3-11-22-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNHWOQVTFVQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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